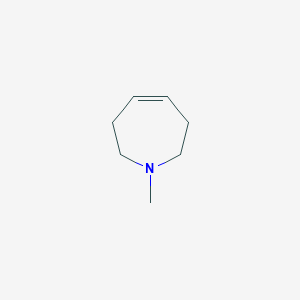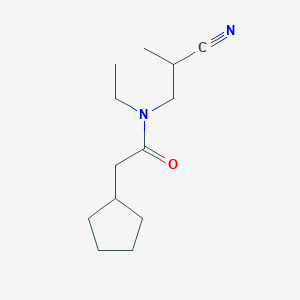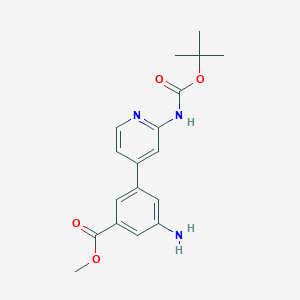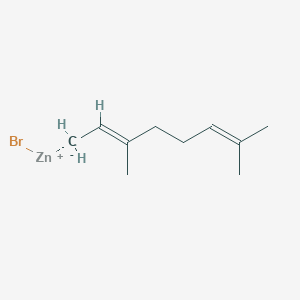
1-methyl-2,3,6,7-tetrahydro-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2,3,6,7-tetrahydro-1H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in its ring structure. This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2,3,6,7-tetrahydro-1H-azepine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,6-diaminohexane with formaldehyde and formic acid can lead to the formation of the azepine ring through a cyclization process . Another method involves the reduction of azepinones using reducing agents like lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepinones.
Reduction: Reduction reactions can convert azepinones back to the tetrahydro form.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines and azepinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of azepines are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound may also interact with enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroquinoline: Another nitrogen-containing heterocycle with similar biological activities.
1,4-diazepine: Contains two nitrogen atoms in the ring and exhibits different chemical reactivity.
Benzazepine: A benzene-fused azepine with distinct pharmacological properties.
Uniqueness
1-methyl-2,3,6,7-tetrahydro-1H-azepine is unique due to its specific ring structure and the presence of a single nitrogen atom, which imparts distinct chemical and biological properties compared to other azepines and related compounds .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-methyl-2,3,6,7-tetrahydroazepine |
InChI |
InChI=1S/C7H13N/c1-8-6-4-2-3-5-7-8/h2-3H,4-7H2,1H3 |
InChI Key |
PPFMRNIKXSFOBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)



![(1R,5R)-1-(Iodomethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14899215.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)




